RyRs activator 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

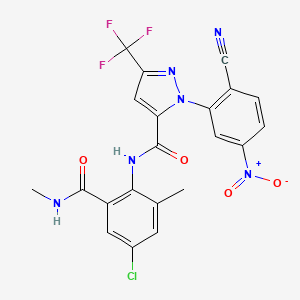

Molecular Formula |

C21H14ClF3N6O4 |

|---|---|

Molecular Weight |

506.8 g/mol |

IUPAC Name |

N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(2-cyano-5-nitrophenyl)-3-(trifluoromethyl)pyrazole-5-carboxamide |

InChI |

InChI=1S/C21H14ClF3N6O4/c1-10-5-12(22)6-14(19(32)27-2)18(10)28-20(33)16-8-17(21(23,24)25)29-30(16)15-7-13(31(34)35)4-3-11(15)9-26/h3-8H,1-2H3,(H,27,32)(H,28,33) |

InChI Key |

ZPDBMMVRVVZZEE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC(=C3)[N+](=O)[O-])C#N)C(F)(F)F)C(=O)NC)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of RyRs Activator 1

For Researchers, Scientists, and Drug Development Professionals

Abstract

RyRs activator 1, also identified as compound 7f, is a potent activator of insect ryanodine receptors (RyRs). As a member of the N-pyridylpyrazole amide class of molecules, its mechanism of action is centered on the disruption of intracellular calcium homeostasis in target organisms. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on RyR channel function, the underlying signaling pathways, and detailed experimental protocols for its characterization. The information presented herein is intended to support further research and development of novel insecticides targeting RyRs.

Introduction

Ryanodine receptors (RyRs) are large-conductance intracellular calcium channels located on the membrane of the sarcoplasmic and endoplasmic reticulum.[1] They play a crucial role in excitation-contraction coupling in muscle cells and are involved in various calcium-dependent signaling pathways.[1] The discovery of synthetic activators of RyRs, particularly from the diamide class of insecticides, has revolutionized pest control by providing highly effective and selective compounds.[2]

This compound (compound 7f) is a novel N-pyridylpyrazole amide that has demonstrated significant insecticidal properties.[3] Its primary molecular target is the insect ryanodine receptor. By activating this channel, it induces an uncontrolled release of calcium from intracellular stores, leading to muscle dysfunction, paralysis, and ultimately, the death of the insect.[2] This guide will delve into the detailed mechanism of action of this potent RyR activator.

Chemical Properties

The chemical structure and properties of this compound (compound 7f) are summarized below.

| Property | Value |

| IUPAC Name | 3-bromo-1-(3-chloropyridin-2-yl)-N-(4-cyano-2-methyl-6-(methylcarbamoyl)phenyl)-1H-pyrazole-5-carboxamide |

| Molecular Formula | C21H14ClF3N6O4 |

| Molecular Weight | 506.82 g/mol |

| CAS Number | 2571579-14-9 |

| Chemical Structure |

|

Chemical structure and properties of this compound (compound 7f).

Mechanism of Action

The primary mechanism of action of this compound is the potent and selective activation of insect ryanodine receptors. This activation leads to a sustained, uncontrolled release of calcium ions from the sarcoplasmic reticulum into the cytoplasm of muscle and nerve cells.

Binding Site and Allosteric Modulation

This compound, as an anthranilic diamide, is believed to bind to a specific allosteric site on the insect RyR. This binding site is distinct from the binding sites of endogenous activators like Ca²⁺ and ATP. Molecular docking studies on similar anthranilic diamides suggest that the binding pocket is located within the transmembrane domain of the insect RyR, a region that shows significant divergence from mammalian RyRs, contributing to the selective toxicity of these compounds. The binding of this compound to this site induces a conformational change in the RyR channel protein, favoring the open state.

Disruption of Intracellular Calcium Homeostasis

The sustained opening of the RyR channel leads to a massive and uncontrolled efflux of Ca²⁺ from the sarcoplasmic reticulum. This has several downstream consequences:

-

Depletion of Intracellular Calcium Stores: The continuous leakage of Ca²⁺ depletes the sarcoplasmic reticulum of its calcium stores.

-

Elevated Cytosolic Calcium: The influx of Ca²⁺ into the cytoplasm leads to a prolonged elevation of the intracellular calcium concentration.

-

Muscle Dysfunction: The high cytosolic Ca²⁺ levels cause uncontrolled muscle contraction and paralysis. Insects treated with this compound exhibit symptoms such as lethargy, cessation of feeding, and muscle tremors.

Signaling Pathway

The activation of insect ryanodine receptors by this compound triggers a signaling cascade that ultimately leads to insect mortality.

Figure 1: Signaling pathway of this compound.

Quantitative Data

The primary quantitative data available for this compound pertains to its insecticidal activity. The following table summarizes the reported larvicidal activity against the oriental armyworm (Mythimna separata).

| Concentration (mg/L) | Larvicidal Activity (%) |

| 0.5 | 100 |

| 0.01 | 90 |

Larvicidal activity of this compound against Mythimna separata.

Experimental Protocols

The characterization of RyR activators like this compound involves a variety of specialized experimental techniques. Below are detailed methodologies for key experiments.

Insecticidal Bioassay (Leaf-Dipping Method)

This protocol is used to determine the larvicidal activity of the compound.

Workflow:

Figure 2: Workflow for insecticidal bioassay.

Methodology:

-

Preparation of Test Solutions: Dissolve this compound in a suitable solvent (e.g., acetone) to create a stock solution. Prepare a series of dilutions in distilled water containing a surfactant (e.g., 0.1% Tween-80).

-

Leaf Disc Preparation: Cut fresh cabbage leaves into discs of a uniform diameter (e.g., 5 cm).

-

Treatment: Immerse the leaf discs in the test solutions for 10-15 seconds. Use a solution with only the solvent and surfactant as a negative control.

-

Drying and Plating: Air-dry the treated leaf discs and place them individually in petri dishes lined with moist filter paper.

-

Insect Introduction: Place a set number of third-instar larvae (e.g., 10) into each petri dish.

-

Incubation: Maintain the petri dishes at a constant temperature (e.g., 25±1°C) and humidity.

-

Data Collection: Record the number of dead larvae at specified time points (e.g., 24, 48, and 72 hours). Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

-

Analysis: Calculate the percentage of mortality for each concentration and determine the LC50 value using probit analysis.

Intracellular Calcium Imaging

This protocol allows for the direct visualization of RyR activation by measuring changes in intracellular calcium concentration.

Workflow:

Figure 3: Workflow for intracellular calcium imaging.

Methodology:

-

Cell Preparation: Culture primary insect neurons or a suitable cell line (e.g., HEK293) stably expressing the insect RyR of interest on glass-bottom dishes.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fluo-4 AM) in a physiological saline solution for 30-60 minutes at room temperature in the dark.

-

Washing: Wash the cells three times with the saline solution to remove any extracellular dye.

-

Imaging: Mount the dish on an inverted fluorescence microscope equipped with a camera.

-

Baseline Recording: Acquire a series of baseline fluorescence images at a set frequency (e.g., 1 frame per second).

-

Compound Application: Add a solution of this compound to the dish to achieve the desired final concentration.

-

Data Acquisition: Continue to record fluorescence images to capture the change in intracellular calcium concentration.

-

Data Analysis: Measure the change in fluorescence intensity (ΔF) relative to the initial baseline fluorescence (F₀). The results are typically expressed as ΔF/F₀. The EC50 value can be determined by testing a range of compound concentrations.

Single-Channel Electrophysiology (Planar Lipid Bilayer)

This technique provides high-resolution information about the gating properties of a single RyR channel in response to an activator.

Methodology:

-

Vesicle Preparation: Isolate sarcoplasmic reticulum vesicles rich in RyRs from insect muscle tissue.

-

Bilayer Formation: Form a planar lipid bilayer by painting a solution of phospholipids (e.g., a mixture of phosphatidylethanolamine and phosphatidylcholine) across a small aperture in a partition separating two chambers (cis and trans) filled with a salt solution (e.g., 250 mM KCl).

-

Vesicle Fusion: Add the SR vesicles to the cis chamber (representing the cytoplasm). The vesicles will fuse with the bilayer, incorporating the RyR channels.

-

Recording: Clamp the voltage across the bilayer using a patch-clamp amplifier. Record the single-channel currents. The cis chamber is held at 0 mV, and the trans chamber (representing the SR lumen) is held at a defined potential (e.g., +40 mV).

-

Compound Application: Add this compound to the cis chamber.

-

Data Analysis: Analyze the single-channel recordings to determine the effects of the activator on channel open probability (Po), mean open time, and single-channel conductance.

Conclusion

This compound (compound 7f) is a potent activator of insect ryanodine receptors, exerting its insecticidal effect through the disruption of intracellular calcium homeostasis. Its mechanism of action involves binding to a specific allosteric site on the insect RyR, leading to uncontrolled calcium release from the sarcoplasmic reticulum, which in turn causes muscle paralysis and death. The high selectivity of this compound for insect RyRs over their mammalian counterparts makes it a promising candidate for the development of new and safer insecticides. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and other novel RyR modulators.

References

- 1. benchchem.com [benchchem.com]

- 2. Homology modeling and docking study of diamondback moth ryanodine receptor reveals the mechanisms for channel activation, insecticide binding and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Structure and Insecticidal Activities of Some Novel Amides Containing N-Pyridylpyrazole Moeities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Ryanodine Receptor 1 (RyR1) Activators

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery and synthesis of Ryanodine Receptor 1 (RyR1) activators. It delves into the core compounds that modulate RyR1 function, their mechanisms of action, and the experimental methodologies used to identify and characterize them. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of RyR1 and the development of novel therapeutics targeting this critical ion channel.

Introduction to Ryanodine Receptor 1 (RyR1)

The Ryanodine Receptor 1 (RyR1) is a large, homotetrameric calcium release channel located in the sarcoplasmic reticulum (SR) of skeletal muscle cells.[1] It plays a pivotal role in excitation-contraction (EC) coupling, the process that links an electrical stimulus from a motor neuron to muscle contraction.[2] In response to membrane depolarization, the dihydropyridine receptor (DHPR) in the T-tubule membrane undergoes a conformational change, which is mechanically transmitted to RyR1, causing it to open and release Ca2+ from the SR into the cytoplasm. This surge in intracellular calcium concentration initiates muscle contraction.[2]

Given its central role in muscle physiology, RyR1 is a significant target for drug discovery. Dysregulation of RyR1 activity is associated with several debilitating and life-threatening conditions, including malignant hyperthermia (MH), central core disease (CCD), and other myopathies.[3][4] Therefore, the identification and development of compounds that can modulate RyR1 activity, including activators, are of great interest for both basic research and therapeutic applications.

Key RyR1 Activators: Discovery and Synthesis

Several classes of molecules have been identified as activators of RyR1, ranging from naturally occurring alkaloids to synthetic small molecules. This section details the discovery and synthesis of some of the most well-characterized RyR1 activators.

Ryanodine

Ryanodine, a plant alkaloid isolated from Ryania speciosa, is the namesake of the ryanodine receptors and a powerful modulator of their function. Its interaction with the receptor is complex and concentration-dependent. At nanomolar concentrations, ryanodine locks the RyR1 channel in a sub-conductance "open" state, leading to a slow depletion of Ca2+ from the SR. At micromolar concentrations, it acts as a full inhibitor.

Synthesis of Ryanodine: The total synthesis of ryanodine is a complex and challenging endeavor due to its intricate stereochemistry. A notable synthetic strategy involves a multi-step process that commences with readily available precursors and employs key reactions such as reductive cyclization of an epoxide intermediate to construct the core structure. This approach allows for the late-stage introduction of the critical pyrrole-2-carboxylate ester, which is crucial for high-affinity binding to the receptor.

Caffeine

Caffeine, a well-known xanthine alkaloid, is a widely used pharmacological tool to study RyR1 function. It sensitizes the receptor to activation by Ca2+, effectively lowering the threshold for channel opening. This sensitization is thought to occur through an allosteric mechanism.

Synthesis of Caffeine: As a widely available natural product, the chemical synthesis of caffeine is not a primary focus for its use as a research tool. It is typically extracted from natural sources like coffee beans and tea leaves.

4-Chloro-m-cresol (4-CmC)

4-Chloro-m-cresol (4-CmC) is a potent and direct activator of RyR1. It is often used in in-vitro and cellular assays to elicit robust Ca2+ release through RyR1 channels.

Synthesis of 4-Chloro-m-cresol: The synthesis of 4-CmC is typically achieved through the chlorination of m-cresol. A common method involves the reaction of m-cresol with a chlorinating agent such as sulfuryl chloride. The reaction conditions, including temperature and molar ratios of the reactants, are carefully controlled to favor the formation of the 4-chloro isomer. The final product is then purified through techniques like distillation and recrystallization.

Cyclic ADP-ribose (cADPR)

Cyclic ADP-ribose is an endogenous signaling molecule that acts as a potent activator of RyR1 in some cell types. It is synthesized from nicotinamide adenine dinucleotide (NAD+) by the enzyme ADP-ribosyl cyclase.

Synthesis of Cyclic ADP-ribose: The synthesis of cADPR can be achieved through both enzymatic and chemical methods. The enzymatic synthesis involves the use of ADP-ribosyl cyclase, which catalyzes the cyclization of NAD+. Chemical synthesis approaches have also been developed, often involving the protection of various functional groups followed by cyclization and deprotection steps.

Quantitative Data for RyR1 Activators

The potency and efficacy of RyR1 activators are quantified using various parameters, with the half-maximal effective concentration (EC50) and the dissociation constant (Kd) being the most common. The following table summarizes available quantitative data for key RyR1 activators.

| Activator | Parameter | Value | Species/System | Reference(s) |

| Caffeine | EC50 | 1.8 mM | Human myotubes (Thr2206Met mutation) | |

| EC50 | 3.8 mM | Human myotubes (wild type) | ||

| 4-Chloro-m-cresol (4-CmC) | EC50 | 98 µM | Human myotubes (Thr2206Met mutation) | |

| EC50 | 203 µM | Human myotubes (wild type) | ||

| EC50 | 121 ± 20 µM | Skeletal muscle SR vesicles | ||

| Calcium (Ca2+) | Activation | ~1 µM | RyR1 | |

| Inhibition | ~1 mM | RyR1 | ||

| Kd | 0.5 µM | RyR1 (high-affinity site) | ||

| ATP | Activation | Present | RyR1 |

Experimental Protocols for Identification and Characterization

The discovery and characterization of novel RyR1 activators rely on a suite of specialized experimental techniques. This section provides an overview of the key methodologies employed in this field.

High-Throughput Screening (HTS) Assays

HTS allows for the rapid screening of large compound libraries to identify potential RyR1 modulators. A common approach involves using HEK293 cells stably expressing a mutant RyR1 that causes a "leaky" channel, leading to a decrease in endoplasmic reticulum (ER) Ca2+ levels. Activators would further decrease ER Ca2+, while inhibitors would restore it. The ER Ca2+ concentration can be monitored using a genetically encoded Ca2+ indicator like R-CEPIA1er.

Protocol Outline:

-

Cell Culture: Maintain HEK293 cells stably expressing the mutant RyR1 and the ER-targeted Ca2+ indicator.

-

Compound Plating: Dispense compounds from a chemical library into 96- or 384-well plates.

-

Cell Seeding: Seed the engineered HEK293 cells into the compound-containing plates.

-

Incubation: Incubate the cells with the compounds for a defined period.

-

Fluorescence Measurement: Measure the fluorescence of the ER Ca2+ indicator using a plate reader.

-

Data Analysis: Identify "hits" as compounds that cause a significant change in fluorescence compared to controls.

[3H]-Ryanodine Binding Assay

This assay is a classic and reliable method to assess the open probability of the RyR1 channel. [3H]-ryanodine preferentially binds to the open conformation of the channel. Therefore, an increase in [3H]-ryanodine binding indicates channel activation.

Protocol Outline:

-

Microsome Preparation: Isolate sarcoplasmic reticulum (SR) microsomes rich in RyR1 from skeletal muscle tissue or from cells overexpressing RyR1.

-

Binding Reaction: Incubate the SR microsomes with [3H]-ryanodine in a binding buffer containing specific concentrations of Ca2+, ATP, and the test compound.

-

Incubation: Allow the binding reaction to reach equilibrium, typically for 2 hours at 37°C.

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free [3H]-ryanodine.

-

Washing: Wash the filters to remove non-specifically bound radioactivity.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding (determined in the presence of a large excess of unlabeled ryanodine) from total binding.

Calcium Imaging Assays

Calcium imaging allows for the direct visualization of Ca2+ release from the SR in response to RyR1 activation in living cells. This can be performed on primary myotubes or cell lines expressing RyR1.

Protocol Outline:

-

Cell Culture: Culture myotubes or RyR1-expressing cells on glass coverslips.

-

Dye Loading: Load the cells with a fluorescent Ca2+ indicator dye, such as Fura-2 AM, by incubating them in a dye-containing solution.

-

Baseline Measurement: Mount the coverslip on a fluorescence microscope and record the baseline fluorescence of the Ca2+ indicator.

-

Compound Application: Perfuse the cells with a solution containing the test compound (potential RyR1 activator).

-

Fluorescence Recording: Continuously record the changes in fluorescence intensity, which correspond to changes in intracellular Ca2+ concentration.

-

Data Analysis: Quantify the change in fluorescence to determine the magnitude and kinetics of the Ca2+-release response.

Single-Channel Recordings

Planar lipid bilayer electrophysiology provides the highest resolution for studying the activity of a single RyR1 channel. This technique allows for the direct measurement of channel opening and closing events and the determination of conductance and open probability.

Protocol Outline:

-

Bilayer Formation: Form an artificial lipid bilayer across a small aperture separating two aqueous chambers ("cis" and "trans").

-

Microsome Fusion: Add SR microsomes containing RyR1 to the "cis" chamber. The microsomes will fuse with the bilayer, incorporating the RyR1 channel.

-

Electrophysiological Recording: Apply a voltage across the bilayer and record the ionic current flowing through the single RyR1 channel using a patch-clamp amplifier.

-

Data Acquisition and Analysis: Record the single-channel currents and analyze the data to determine parameters such as channel conductance, open and closed times, and open probability in the presence and absence of activators.

Visualizing RyR1 Activation and Discovery Workflows

RyR1 Signaling Pathway

The activation of RyR1 is a tightly regulated process involving multiple allosteric modulators. The following diagram illustrates the key inputs that lead to channel opening.

References

An In-depth Technical Guide to Ryanodine Receptor Activators

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ryanodine receptors (RyRs) are a class of intracellular calcium channels crucial for regulating calcium ion (Ca²⁺) release from the sarcoplasmic and endoplasmic reticulum (SR/ER).[1][2] These large tetrameric protein complexes are essential for numerous physiological processes, most notably excitation-contraction (E-C) coupling in muscle tissues.[2][3] There are three main isoforms of RyRs in mammals: RyR1, predominantly found in skeletal muscle; RyR2, the primary isoform in cardiac muscle; and RyR3, which is more widely expressed, including in the brain.[3] The activation of RyRs is a tightly regulated process involving a variety of endogenous and pharmacological molecules. Understanding the mechanisms of these activators is critical for both fundamental research and the development of novel therapeutics targeting RyR-related diseases, such as malignant hyperthermia, central core disease, and certain cardiac arrhythmias.

This guide provides a comprehensive overview of the primary activators of ryanodine receptors, detailing their mechanisms of action, quantitative data on their activity, and the experimental protocols used to study them.

Endogenous Activators of Ryanodine Receptors

The physiological activation of RyRs is a complex process modulated by several intracellular signaling molecules.

Calcium (Ca²⁺)

Calcium itself is the principal endogenous activator of RyRs, a phenomenon known as Calcium-Induced Calcium Release (CICR). This is particularly critical for the function of RyR2 in cardiac muscle. RyR channels possess high-affinity (μM) activation sites for Ca²⁺. The binding of Ca²⁺ to these sites triggers a conformational change in the receptor, leading to channel opening and the release of a larger amount of Ca²⁺ from the SR/ER. However, at higher concentrations (mM), Ca²⁺ can also bind to low-affinity inhibitory sites, leading to channel closure.

Adenosine Triphosphate (ATP)

ATP acts as an allosteric activator of RyRs, increasing the open probability of the channel. While ATP can activate RyR1 in the absence of Ca²⁺, its maximal effect is achieved in the presence of Ca²⁺. For RyR2, ATP augments Ca²⁺-induced activation but does not activate the channel on its own. The binding of ATP enhances the sensitivity of the receptor to its primary activator, Ca²⁺.

Cyclic ADP-Ribose (cADPR)

Cyclic ADP-ribose is a key endogenous modulator that sensitizes RyRs to Ca²⁺, thereby promoting channel activation. The precise mechanism of cADPR action is still under investigation, but it is known to interact with the RyR protein complex. Some evidence suggests that cADPR may act by displacing the inhibitory protein FKBP12.6 (calstabin2) from RyR2, thus relieving inhibition and promoting channel opening.

Calmodulin (CaM)

Calmodulin is a calcium-binding protein that exhibits a dual regulatory role on RyRs. At low Ca²⁺ concentrations, CaM can act as an activator of RyR1. However, at higher, physiologically relevant Ca²⁺ concentrations, the Ca²⁺-CaM complex is generally inhibitory to both RyR1 and RyR2.

S100A1

S100A1 is another calcium-binding protein that functions as an activator of RyRs, particularly RyR1 and RyR2. It binds to the RyR complex and increases the channel's open probability, especially at sub-micromolar Ca²⁺ concentrations.

Phosphorylation

The activity of RyRs is significantly modulated by phosphorylation through various protein kinases, including Protein Kinase A (PKA) and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII). Phosphorylation of specific serine residues on the RyR protein can increase the channel's sensitivity to Ca²⁺ and enhance its open probability. This mechanism is a key component of the "fight-or-flight" response in the heart, where β-adrenergic stimulation leads to PKA-mediated phosphorylation of RyR2.

Pharmacological Activators of Ryanodine Receptors

A variety of pharmacological agents are used to study and modulate RyR function.

Caffeine

Caffeine is a well-known methylxanthine that acts as a potent activator of all RyR isoforms. It increases the sensitivity of the receptor to Ca²⁺, effectively lowering the threshold for CICR. At the molecular level, caffeine binds to a site on the RyR protein that is distinct from the Ca²⁺ activation site, allosterically modulating the channel's conformation to favor the open state.

Ryanodine

The plant alkaloid ryanodine, from which the receptor derives its name, has a complex, concentration-dependent effect. At nanomolar concentrations, ryanodine locks the RyR channel in a long-lasting sub-conductance open state, leading to a sustained Ca²⁺ leak from the SR/ER. At micromolar concentrations, it acts as an inhibitor, blocking the channel completely.

4-Chloro-m-cresol (4-CmC)

4-CmC is a potent and direct activator of RyRs, particularly RyR1. It is often used experimentally to induce Ca²⁺ release and study RyR function. However, it is important to note that at higher concentrations (≥ 1mM), 4-CmC can also inhibit the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump, which can lead to non-specific increases in cytosolic Ca²⁺.

Suramin

Suramin is a polysulfonated naphthylurea compound that directly activates RyRs. It binds to a site on the receptor that is distinct from the ATP-binding site and potentiates channel opening.

Quantitative Data on Ryanodine Receptor Activators

The following tables summarize key quantitative data for various RyR activators. The values can vary depending on the experimental conditions (e.g., RyR isoform, lipid bilayer composition, ionic concentrations).

| Activator | RyR Isoform | EC50 | Test System | Reference |

| Caffeine | RyR2 | 9.0 ± 0.4 mM | Single-channel recording (in quasi-cell-like solution) | |

| 4-Chloro-m-cresol | RyR1 | ~100 µM | [³H]ryanodine binding | |

| Suramin | RyR (skeletal muscle) | ~60 µM | [³H]ryanodine binding | |

| NF307 (Suramin analog) | RyR1 | 91 ± 7 µM (at 0.19 µM Ca²⁺) | [³H]ryanodine binding | |

| NF307 (Suramin analog) | RyR1 | 14.6 ± 3.5 µM (at 0.82 µM Ca²⁺) | [³H]ryanodine binding |

| Activator | RyR Isoform | Effect on Open Probability (Po) | Test System | Reference |

| Ca²⁺ (µM) | RyR1 | Increases Po to a maximum around 20 µM | Single-channel recording | |

| ATP (mM) | RyR1 | Increases Po in the presence of Ca²⁺ | Single-channel recording | |

| Calmodulin (50-100 nM) | RyR2 | Increases Po | Single-channel recording | |

| S100A1 | RyR1 | Increases Po at sub-micromolar Ca²⁺ | Single-channel recording | |

| PKA Phosphorylation | RyR1 | Increases Po by releasing FKBP12 | Single-channel recording | |

| Caffeine | RyR2 | Increases Po | Single-channel recording | |

| 4-Chloro-m-cresol | RyR1 | Directly activates and increases Po | Single-channel recording | |

| NF307 (Suramin analog) | RyR1 | Increases Po from 0.02 to 0.53 at 0.6 µM Ca²⁺ | Single-channel recording |

| Ligand | RyR Isoform | Kd | Test System | Reference |

| Ryanodine | RyR | ~1 nM | [³H]ryanodine binding | |

| Calmodulin | RyR1 | 5-25 nM | [¹²⁵I]Calmodulin binding | |

| FKBP12.6 | RyR | Nanomolar range | Not specified | |

| 21-amino-9α-hydroxy-ryanodine | RyR2 | Varies with holding potential | Single-channel recording |

Experimental Protocols

[³H]Ryanodine Binding Assay

This assay is a fundamental technique to quantify the binding affinity of ligands to the RyR and to assess the channel's activity, as [³H]ryanodine preferentially binds to the open state of the channel.

Materials:

-

SR/ER microsomes containing RyRs

-

[³H]ryanodine (radiolabeled ligand)

-

Unlabeled ryanodine (for determining non-specific binding)

-

Binding buffer (e.g., 20 mM imidazole, pH 7.0, 0.25 M KCl, protease inhibitors)

-

Calcium and EGTA solutions to buffer free Ca²⁺ to desired concentrations

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare reaction mixtures containing SR/ER microsomes, [³H]ryanodine, and varying concentrations of the test activator in the binding buffer with a defined free Ca²⁺ concentration.

-

For determining non-specific binding, prepare parallel samples containing a high concentration of unlabeled ryanodine.

-

Incubate the mixtures at a controlled temperature (e.g., 24°C) for a sufficient time to reach equilibrium (e.g., 20-24 hours).

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the amount of bound [³H]ryanodine using a scintillation counter.

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Analyze the data using appropriate software to determine Kd and Bmax values.

Single-Channel Recording in Planar Lipid Bilayers

This technique allows for the direct measurement of the electrical current passing through a single RyR channel, providing detailed information about its gating properties (open probability, mean open and closed times, and conductance).

Materials:

-

Purified RyR protein or SR/ER microsomes

-

Planar lipid bilayer apparatus

-

Phospholipids (e.g., a mixture of phosphatidylethanolamine and phosphatidylcholine)

-

Salt solutions for the cis (cytosolic) and trans (luminal) chambers (e.g., containing KCl or CsCl)

-

Solutions of activators and modulators

-

Patch-clamp amplifier and data acquisition system

Procedure:

-

Form a stable planar lipid bilayer across a small aperture separating the cis and trans chambers.

-

Incorporate RyR channels into the bilayer by adding microsomes or purified protein to the cis chamber.

-

Apply a holding potential across the bilayer.

-

Record single-channel currents using the patch-clamp amplifier.

-

Perfuse the cis chamber with solutions containing different concentrations of the activator to be tested.

-

Record the changes in channel activity in response to the activator.

-

Analyze the recorded data to determine the open probability (Po), mean open time, mean closed time, and single-channel conductance.

Calcium Imaging

This method visualizes changes in intracellular Ca²⁺ concentrations in response to RyR activation in living cells.

Materials:

-

Cultured cells expressing RyRs (e.g., myotubes, cardiomyocytes, or HEK293 cells stably expressing a specific RyR isoform)

-

Fluorescent Ca²⁺ indicator dye (e.g., Fluo-4 AM, Fura-2 AM) or genetically encoded calcium indicators (GECIs)

-

Physiological salt solution (e.g., Ringer's solution)

-

Solutions of RyR activators

-

Fluorescence microscope with a sensitive camera and appropriate filter sets

-

Image analysis software

Procedure:

-

Culture cells on glass coverslips.

-

Load the cells with a Ca²⁺ indicator dye by incubating them with the AM ester form of the dye in a physiological salt solution.

-

Wash the cells to remove excess dye.

-

Mount the coverslip on the stage of the fluorescence microscope.

-

Record baseline fluorescence images.

-

Apply a solution containing the RyR activator to the cells.

-

Record the changes in fluorescence intensity over time as a measure of the change in intracellular Ca²⁺ concentration.

-

Analyze the images to quantify the amplitude, frequency, and spatial characteristics of the Ca²⁺ signals (e.g., Ca²⁺ sparks, waves).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to ryanodine receptor activation.

Caption: Activation of the Ryanodine Receptor by Calcium and ATP.

Caption: Modulation of Ryanodine Receptor activity by PKA-mediated phosphorylation.

Caption: Experimental workflow for the [³H]Ryanodine Binding Assay.

Caption: Experimental workflow for Single-Channel Recording.

Conclusion

The activation of ryanodine receptors is a multifaceted process involving a diverse array of endogenous and pharmacological agents. A thorough understanding of these activators and their mechanisms of action is paramount for advancing our knowledge of Ca²⁺ signaling in health and disease. The experimental techniques outlined in this guide provide powerful tools for researchers to investigate the intricate regulation of RyR channels. Continued research in this area holds the promise of identifying novel therapeutic targets for a range of debilitating conditions linked to aberrant RyR function.

References

The Biological Role of Ryanodine Receptor Activation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ryanodine receptors (RyRs) are a family of intracellular calcium channels crucial for regulating cytosolic calcium concentrations, a fundamental process in numerous cellular functions.[1][2] As the largest known ion channels, RyRs are located on the membrane of the sarcoplasmic and endoplasmic reticulum (SR/ER) and mediate the rapid release of stored calcium into the cytoplasm.[3][4][5] This release is a critical step in excitation-contraction (E-C) coupling in muscle tissues, neurotransmission, and various other calcium signaling pathways. This technical guide provides a comprehensive overview of the biological role of RyR activation, including its molecular structure, isoform distribution, activation mechanisms, and physiological significance. Furthermore, it delves into the experimental protocols used to study RyR function and presents key quantitative data. The guide also explores the pathological implications of RyR dysfunction and highlights its potential as a therapeutic target.

Introduction to Ryanodine Receptors

Ryanodine receptors are homotetrameric protein complexes with a molecular weight exceeding 2 megadaltons. The name originates from the plant alkaloid ryanodine, which exhibits high-affinity binding to the receptor and has been an invaluable tool in its characterization. There are three main isoforms of RyRs in mammals, each with a distinct tissue distribution and physiological role.

-

RyR1: Primarily expressed in skeletal muscle, where it is essential for E-C coupling. It is also found in lower levels in other tissues, including the brain.

-

RyR2: The predominant isoform in the myocardium (heart muscle), where it mediates calcium-induced calcium release (CICR) for cardiac muscle contraction. It is also expressed in the brain and smooth muscle.

-

RyR3: Expressed more widely at lower levels, particularly in the brain, diaphragm, and smooth muscle. Its functions are less well-characterized but are implicated in neuroprotection, memory, and pain modulation.

The activation of RyRs leads to a massive and rapid release of calcium from the SR/ER, increasing the cytosolic calcium concentration by orders of magnitude. This calcium surge acts as a second messenger, triggering a wide array of cellular responses.

Molecular Structure and Activation Mechanisms

The large size and complex structure of RyRs allow for intricate regulation by a multitude of factors. The channel is composed of a large cytoplasmic "foot" region, which constitutes the bulk of the protein, and a smaller transmembrane domain that forms the ion-conducting pore.

Excitation-Contraction (E-C) Coupling

The mechanism of RyR activation differs significantly between skeletal and cardiac muscle.

-

Skeletal Muscle (RyR1): Activation occurs through a direct mechanical coupling with the dihydropyridine receptor (DHPR), a voltage-gated L-type calcium channel located in the transverse tubules. Upon membrane depolarization, a conformational change in the DHPR is physically transmitted to RyR1, causing it to open and release calcium. This process does not strictly require the influx of extracellular calcium.

-

Cardiac Muscle (RyR2): Activation is primarily mediated by calcium-induced calcium release (CICR) . An action potential triggers the opening of L-type calcium channels, allowing a small influx of "trigger" calcium into the cell. This trigger calcium binds to the cytosolic face of RyR2, inducing a conformational change that opens the channel and leads to a much larger release of calcium from the SR.

Calcium-Induced Calcium Release (CICR)

CICR is a positive feedback mechanism where a small initial calcium signal is amplified into a larger, global calcium release. The sensitivity of RyRs to calcium is biphasic; they are activated by micromolar concentrations of cytosolic calcium and inhibited by millimolar concentrations. This bell-shaped dependence on calcium concentration is crucial for the precise control of calcium release and the prevention of uncontrolled calcium waves.

Regulation by Endogenous Modulators

The activity of RyRs is finely tuned by a host of endogenous molecules and proteins:

-

Ions: Besides calcium, magnesium (Mg²⁺) and ATP are important regulators. Mg²⁺ generally inhibits RyR opening by competing with Ca²⁺ for binding sites.

-

Calmodulin (CaM): A calcium-binding protein that can either activate or inhibit RyR activity depending on the calcium concentration and the specific RyR isoform.

-

FK506-Binding Proteins (FKBPs): These proteins, such as FKBP12 (for RyR1) and FKBP12.6 (for RyR2), stabilize the closed state of the channel. Dissociation of FKBPs can lead to "leaky" channels.

-

Protein Kinases and Phosphatases: Phosphorylation by protein kinase A (PKA) and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) can modulate RyR activity, particularly in the heart, linking it to adrenergic signaling.

Signaling Pathways Involving Ryanodine Receptor Activation

The activation of RyRs is a central node in several critical signaling pathways.

Muscle Contraction

The primary and most well-understood role of RyR activation is in muscle contraction. The released calcium binds to troponin C, initiating a series of conformational changes in the contractile proteins (actin and myosin) that lead to muscle fiber shortening.

References

- 1. Ryanodine receptor - Wikipedia [en.wikipedia.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Physiology, Ryanodine Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. rupress.org [rupress.org]

A Technical Guide to RyRs Activator 1 (Compound 7f): A Potent Modulator of Ryanodine Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of RyRs activator 1, also known as compound 7f, a novel and potent activator of ryanodine receptors (RyRs). This document consolidates the available quantitative data, details key experimental methodologies for its evaluation, and illustrates its mechanism of action through signaling pathway and experimental workflow diagrams. The information presented is derived from the primary scientific literature and is intended to support further research and development in the fields of insecticide discovery and calcium channel modulation.

Core Compound: this compound (Compound 7f)

Compound 7f is a synthetic small molecule belonging to a series of novel N-phenylpyrazole derivatives. It has been identified as a potent activator of insect ryanodine receptors, leading to significant insecticidal activity.[1] Its mode of action involves the disruption of intracellular calcium homeostasis, a critical physiological process in target organisms.[1][2][3][4]

Quantitative Data: Insecticidal Activity

The primary biological characterization of compound 7f has been through its insecticidal effects on various lepidopteran pests. The following tables summarize the key quantitative data from larvicidal bioassays, comparing its potency to established insecticides like chlorantraniliprole and cyantraniliprole.

Table 1: Larvicidal Activity of Compound 7f against Oriental Armyworm (Mythimna separata)

| Compound | Concentration (mg L⁻¹) | Larvicidal Activity (%) |

| 7f | 0.5 | 100 |

| Chlorantraniliprole | 0.5 | 100 |

| Cyantraniliprole | 0.5 | 100 |

Table 2: Larvicidal Activity of Compound 7f against Diamondback Moth (Plutella xylostella)

| Compound | Concentration (mg L⁻¹) | Larvicidal Activity (%) |

| 7f | 0.01 | 90 |

| Chlorantraniliprole | 0.01 | 50 |

| Cyantraniliprole | 0.01 | 40 |

Table 3: Median Lethal Concentration (LC₅₀) of Compound 7f

| Compound | Target Species | LC₅₀ (mg L⁻¹) |

| 7f | Mythimna separata | 8.83 × 10⁻² |

| 7f | Plutella xylostella | 4.2 × 10⁻³ |

| Chlorantraniliprole | Mythimna separata | 6.79 × 10⁻² |

| Chlorantraniliprole | Plutella xylostella | 5.0 × 10⁻³ |

Signaling Pathway and Mechanism of Action

Compound 7f acts as an agonist of the ryanodine receptor, an intracellular calcium release channel located on the membrane of the sarcoplasmic and endoplasmic reticulum. By binding to and activating the RyR, compound 7f induces an uncontrolled release of stored calcium ions into the cytoplasm. This disruption of calcium homeostasis leads to muscle dysfunction, paralysis, and ultimately, the death of the insect. The molecular docking studies suggest that compound 7f binds to the insect RyR, validating its designated target.

Figure 1. Signaling pathway of Compound 7f activating the ryanodine receptor.

Experimental Protocols

The following sections detail the methodologies used for the biological evaluation of compound 7f and its analogues.

Larvicidal Bioassay

This protocol is used to determine the insecticidal activity of the compounds against target pests.

-

Test Organisms: Third-instar larvae of Mythimna separata and Plutella xylostella.

-

Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted with distilled water containing a surfactant (e.g., Triton X-100) to create a series of graded concentrations.

-

Assay Procedure:

-

For M. separata, fresh corn leaves are immersed in the test solutions for approximately 10 seconds, air-dried, and placed in a petri dish.

-

For P. xylostella, fresh cabbage leaf discs are similarly treated.

-

Ten third-instar larvae are introduced into each petri dish.

-

-

Incubation and Observation: The petri dishes are maintained at a controlled temperature and humidity. Larval mortality is assessed at specified time points (e.g., 24-48 hours) after treatment.

-

Data Analysis: The mortality rates are corrected using Abbott's formula. The LC₅₀ values are calculated by probit analysis.

Calcium Imaging Assay

While the primary publication performed this on the related compound 7o, this protocol is representative for assessing the effect of RyR activators on intracellular calcium levels in insect neurons.

-

Cell Preparation: Primary cultures of central neurons are isolated from third-instar larvae of the target insect (e.g., Mythimna separata).

-

Fluorescent Dye Loading: The cultured neurons are loaded with a calcium-sensitive fluorescent dye, such as Fura-2/AM, by incubation in a physiological saline solution.

-

Image Acquisition: The cells are placed on the stage of an inverted fluorescence microscope equipped with a calcium imaging system. The fluorescence intensity is recorded over time.

-

Compound Application: A baseline fluorescence is recorded, after which the test compound (e.g., compound 7o) is applied to the neurons.

-

Data Analysis: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured and analyzed to determine the effect of the compound on calcium homeostasis.

Figure 2. Experimental workflow for the calcium imaging assay.

Conclusion

This compound (compound 7f) represents a significant development in the discovery of novel insecticides targeting the ryanodine receptor. Its high potency against key agricultural pests, comparable and in some cases superior to existing commercial products, underscores its potential for further development. The methodologies and data presented in this guide provide a foundation for researchers to build upon, facilitating further investigation into the structure-activity relationships, selectivity, and potential applications of this promising class of RyR activators.

References

A Comparative Analysis of Ryanodine Receptor Isoforms in Insect versus Mammalian Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ryanodine receptor (RyR), a large intracellular calcium channel, is pivotal for excitation-contraction coupling in muscle tissues. While functionally conserved, significant structural and pharmacological divergences exist between insect and mammalian RyR isoforms. Mammals express three distinct isoforms (RyR1, RyR2, and RyR3), each with specific tissue distributions and physiological roles. In contrast, insects possess a single RyR gene that generates diversity through alternative splicing. These differences are profoundly significant in the field of insecticide development, enabling the creation of compounds that selectively target insect RyRs with minimal mammalian toxicity. This technical guide provides an in-depth comparison of insect and mammalian RyR isoforms, detailing their molecular architecture, physiological functions, and pharmacological properties. We present key quantitative data in comparative tables, outline detailed experimental protocols for their study, and provide visual diagrams of relevant signaling pathways and workflows to support researchers and professionals in drug and insecticide development.

Introduction: The Ryanodine Receptor in Muscle

Ryanodine receptors are homotetrameric ion channels, among the largest known, embedded in the membrane of the sarcoplasmic and endoplasmic reticulum (SR/ER).[1] Their primary function is to mediate the rapid release of stored calcium (Ca²⁺) into the cytoplasm, a critical step in initiating muscle contraction.[2][3] In mammals, the three isoforms—RyR1, RyR2, and RyR3—are predominantly found in skeletal muscle, cardiac muscle, and the brain, respectively, although their expression can overlap.[4][5] Insects, however, rely on a single RyR gene, with functional diversity achieved through alternative splicing of its pre-mRNA. This fundamental genetic difference is a key factor in the selective action of certain insecticides.

The selective toxicity of diamide insecticides, a major class of modern pest control agents, hinges on the structural differences between insect and mammalian RyRs. These compounds are potent activators of insect RyRs, leading to uncontrolled Ca²⁺ release, muscle paralysis, and eventual death of the insect. Their low mammalian toxicity is attributed to poor binding affinity for mammalian RyR isoforms. Understanding these differences at a molecular level is crucial for the development of new, safer, and more effective insecticides.

Comparative Molecular Architecture and Isoform Diversity

While the overall "mushroom-like" tetrameric structure is conserved, significant sequence and structural variations exist between insect and mammalian RyR isoforms.

Mammalian RyR Isoforms:

-

RyR1: The primary isoform in skeletal muscle, it is essential for excitation-contraction coupling.

-

RyR2: Predominantly expressed in the myocardium (heart muscle), it is the major mediator of calcium-induced calcium release (CICR).

-

RyR3: Found in various tissues, including the brain and diaphragm, at lower levels.

The three mammalian isoforms share approximately 66% amino acid sequence identity, with major differences clustered in three "divergent regions."

Insect RyR Isoforms:

Insects possess a single RyR gene, and isoform diversity is generated through alternative splicing. This process can produce multiple protein variants from a single gene, and these variants can be specific to different tissues or developmental stages. For example, the RyR gene of the Oriental fruit fly, Bactrocera dorsalis, has four identified alternative splice sites. This mechanism allows for functional diversification of the single RyR gene product in insects.

The amino acid identity between insect and mammalian RyRs is only around 45-47%. This lower sequence homology, particularly in the transmembrane domains and regions surrounding the diamide binding site, is the molecular basis for the selectivity of diamide insecticides.

Signaling Pathways and Regulation

The activation of RyRs is a tightly regulated process that differs between skeletal and cardiac muscle, with analogous mechanisms in insects.

Mammalian Excitation-Contraction (E-C) Coupling

In mammalian skeletal muscle, E-C coupling involves a direct mechanical interaction between the L-type calcium channel (dihydropyridine receptor, DHPR) in the T-tubule membrane and RyR1 in the SR membrane. Depolarization of the T-tubule membrane induces a conformational change in the DHPR, which in turn mechanically opens the RyR1 channel, leading to Ca²⁺ release.

In cardiac muscle, the process is known as calcium-induced calcium release (CICR). Depolarization of the cell membrane opens DHPRs, allowing a small amount of Ca²⁺ to enter the cell. This influx of Ca²⁺ binds to and activates RyR2, triggering a much larger release of Ca²⁺ from the SR.

Insect Excitation-Contraction Coupling and Diamide Action

Insect muscle E-C coupling is thought to be more akin to the CICR mechanism seen in mammalian cardiac muscle. The key difference for the purposes of this guide is the site of action of diamide insecticides. These compounds bind to a specific site on the insect RyR, distinct from the binding sites for ryanodine or calcium, locking the channel in an open state. This leads to a continuous, uncontrolled leak of Ca²⁺ from the SR, depleting stores and causing muscle paralysis.

Quantitative Comparison of RyR Properties

The functional differences between insect and mammalian RyRs can be quantified through various experimental assays. The following tables summarize key data from the literature.

Table 1: Ryanodine Binding Affinity

| Receptor Source | RyR Isoform(s) | Ligand | Kd (nM) | Bmax (fmol/mg protein) |

| Rabbit Skeletal Muscle | RyR1 | [³H]ryanodine | ~10 | - |

| Rat Skeletal Muscle | RyR1 | [³H]ryanodine | ~10 | - |

| Human Skeletal Muscle | RyR1 | [³H]ryanodine | ~10 | - |

Data compiled from. Note: Bmax values vary significantly with tissue preparation.

Table 2: Diamide Insecticide Potency

| Compound | Target Receptor | Assay | EC₅₀ (µM) |

| Chlorantraniliprole | Plutella xylostella RyR | Ca²⁺ imaging | 0.015 - 0.017 |

| Flubendiamide | Plutella xylostella RyR | Ca²⁺ imaging | 0.25 - 0.27 |

| Flubendiamide | Rabbit RyR1 | Fluorescence assay | >10 |

| Chlorantraniliprole | Rabbit RyR1 | Fluorescence assay | >10 |

| Cyantraniliprole | Rabbit RyR1 | Fluorescence assay | >10 |

Data compiled from. EC₅₀ values represent the concentration required to elicit a half-maximal response.

Detailed Experimental Protocols

The characterization of RyR function and pharmacology relies on a suite of specialized in vitro techniques.

Preparation of Muscle Membrane Fractions

This protocol describes a general method for isolating a microsomal fraction enriched in RyRs from muscle tissue.

-

Tissue Homogenization: Excise muscle tissue and place it in ice-cold homogenization buffer (e.g., 300 mM sucrose, 20 mM HEPES, pH 7.4, with protease inhibitors). Mince the tissue and homogenize using a Potter-Elvehjem homogenizer or a blender.

-

Differential Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and cellular debris.

-

Microsome Isolation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g for 60 minutes) to pellet the microsomal fraction, which contains the SR/ER membranes.

-

Resuspension and Storage: Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration. Aliquot and store at -80°C.

This is a generalized protocol; specific buffer compositions and centrifugation speeds may need to be optimized for different tissues and species.

[³H]-Ryanodine Binding Assay

This assay measures the binding of radiolabeled ryanodine to RyRs, which is an indicator of the channel's open state.

-

Incubation: In a microcentrifuge tube, combine the muscle membrane preparation, [³H]-ryanodine (e.g., 5 nM), and the test compound in a binding buffer (e.g., 0.17 M NaCl, 20 mM MOPSO, pH 7.0, 5 mM AMP, 2 mM DTT, and varying concentrations of free Ca²⁺ buffered with EGTA).

-

Equilibration: Incubate the mixture for a set period (e.g., 2-5 hours) at a specific temperature (e.g., 25°C or 37°C) to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound [³H]-ryanodine from the unbound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled ryanodine) from total binding. Analyze the data using Scatchard analysis or non-linear regression to determine Kd and Bmax values.

Single-Channel Recording

This electrophysiological technique allows for the direct measurement of ion flow through a single RyR channel, typically after reconstitution into an artificial lipid bilayer or using on-nucleus patch clamping.

-

Membrane/Lipid Bilayer Formation: Reconstitute purified RyRs into proteoliposomes and then fuse them to form a planar lipid bilayer separating two chambers (cis and trans). Alternatively, perform on-nucleus patch clamp on cells expressing RyRs.

-

Solution Composition: Fill the cis (cytosolic) and trans (luminal) chambers with appropriate solutions. The cis solution typically contains the channel modulators (e.g., Ca²⁺, ATP, caffeine, insecticides), while the trans solution mimics the SR/ER lumen.

-

Recording: Apply a voltage across the bilayer and record the resulting current using a patch-clamp amplifier. Channel openings and closings will appear as discrete steps in the current trace.

-

Data Analysis: Analyze the recordings to determine the channel's conductance, open probability (Pₒ), and mean open and closed times.

Calcium Imaging

This technique uses fluorescent indicators to visualize changes in intracellular Ca²⁺ concentration in response to RyR activation.

-

Cell Loading: Load cultured muscle cells or isolated muscle fibers with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) or use cells expressing a genetically encoded calcium indicator (e.g., GCaMP).

-

Experimental Setup: Place the loaded cells on the stage of a fluorescence microscope (typically a confocal microscope for spatial resolution).

-

Stimulation: Perfuse the cells with a solution containing the test compound (e.g., an insecticide).

-

Image Acquisition: Acquire a time-lapse series of fluorescence images before, during, and after application of the compound.

-

Data Analysis: Measure the change in fluorescence intensity over time in specific regions of interest. An increase in fluorescence corresponds to an increase in intracellular Ca²⁺ concentration. The data can be used to determine the concentration-response relationship and EC₅₀ values for RyR activators.

Conclusion and Future Directions

The distinct molecular features of insect and mammalian ryanodine receptors provide a critical foundation for the development of selective insecticides. While mammals utilize three distinct RyR genes for tissue-specific functions, insects have evolved a single RyR gene that relies on alternative splicing to generate functional diversity. The lower amino acid homology between insect and mammalian RyRs, particularly in the regions targeted by diamide insecticides, has been successfully exploited to create potent and selective pest control agents.

Future research should continue to focus on high-resolution structural studies of both insect and mammalian RyR isoforms to further elucidate the molecular basis of their differential pharmacology. A deeper understanding of the alternative splicing patterns in various insect species and the functional consequences of these splice variants could reveal new targets for insecticide development. Furthermore, the continued application of advanced techniques such as single-channel recording and calcium imaging will be essential for characterizing the effects of novel compounds on RyR function and for understanding the mechanisms of insecticide resistance. This ongoing research will be vital for the creation of next-generation insecticides with improved efficacy and safety profiles.

References

- 1. A Comparative Perspective on Functionally-Related, Intracellular Calcium Channels: The Insect Ryanodine and Inositol 1,4,5-Trisphosphate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ryanodine Receptors for Drugs and Insecticides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of Ryanodine Receptor (RyR) Inhibitors for Skeletal Muscle and Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Pivotal Role of Ryanodine Receptors in Neuronal Calcium Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ryanodine receptors (RyRs), large-conductance intracellular calcium channels, are critical regulators of neuronal calcium signaling. Embedded in the endoplasmic reticulum membrane, they orchestrate the release of stored calcium, a process fundamental to a vast array of neuronal functions, from synaptic transmission and plasticity to gene expression and cell survival. Dysregulation of RyR activity is increasingly implicated in the pathophysiology of numerous neurodegenerative and psychiatric disorders, positioning these channels as promising therapeutic targets. This technical guide provides a comprehensive overview of the core principles of RyR function in the nervous system, detailed experimental protocols for their study, and a summary of key quantitative data to facilitate further research and drug development in this dynamic field.

Introduction to Ryanodine Receptors

Ryanodine receptors are homotetrameric protein complexes that form high-conductance calcium channels.[1] Each subunit is a large polypeptide of approximately 5,000 amino acids, making the entire complex one of the largest known ion channels.[2] In mammals, three distinct isoforms of RyRs have been identified, each encoded by a separate gene: RyR1, RyR2, and RyR3.[3][4] While initially characterized by their primary tissue of expression (RyR1 in skeletal muscle, RyR2 in cardiac muscle, and RyR3 in the brain), it is now established that all three isoforms are expressed in the central nervous system, albeit with distinct and overlapping distributions.[5] RyR2 is the predominant isoform in the brain.

RyRs are localized to the endoplasmic reticulum (ER) membrane in various neuronal compartments, including the soma, dendrites, dendritic spines, and axons, allowing for precise spatial and temporal control of intracellular calcium levels. Their primary function is to mediate calcium-induced calcium release (CICR), a process whereby a small influx of calcium into the cytoplasm triggers a much larger release of calcium from the ER stores, thus amplifying the initial calcium signal. This amplification is crucial for a multitude of neuronal processes.

The Mechanism of Neuronal Calcium Signaling via RyRs

The gating of RyR channels is a complex process regulated by a variety of endogenous molecules and signaling pathways. The most critical regulator is cytosolic calcium itself. RyRs exhibit a bell-shaped dependence on calcium concentration; they are activated by low (nanomolar to micromolar) calcium concentrations and inhibited by higher (millimolar) concentrations. This biphasic regulation is essential for the precise control of calcium release and the prevention of excitotoxicity.

Several other factors modulate RyR activity, including:

-

Associated Proteins: Calmodulin (CaM) is a key calcium-binding protein that regulates all three RyR isoforms. At low calcium concentrations, CaM can activate RyR1 and RyR3, while it tends to inhibit RyR2. At elevated calcium levels, CaM inhibits all three isoforms. Other associated proteins, such as FK506-binding proteins (FKBPs), also play a crucial role in stabilizing the channel in its closed state.

-

Pharmacological Agents: A variety of pharmacological tools are available to study RyR function. Ryanodine itself, the alkaloid for which the receptor is named, has a complex, concentration-dependent effect, locking the channel in a sub-conductance open state at nanomolar concentrations and inhibiting it at micromolar concentrations. Caffeine is a well-known agonist that sensitizes the channel to calcium, while dantrolene and ruthenium red act as inhibitors.

-

Post-translational Modifications: Phosphorylation, oxidation, and S-nitrosylation can all modulate RyR channel activity, linking their function to various intracellular signaling cascades.

The following diagram illustrates the core mechanism of Calcium-Induced Calcium Release (CICR) mediated by RyRs in a neuron.

Role in Synaptic Plasticity and Neurodegeneration

RyR-mediated calcium signaling is integral to the induction and maintenance of long-term potentiation (LTP) and long-term depression (LTD), the cellular underpinnings of learning and memory. By amplifying calcium signals in dendritic spines, RyRs contribute to the activation of downstream signaling cascades that lead to changes in synaptic strength.

Dysfunctional RyR-mediated calcium release is a key factor in the pathogenesis of several neurodegenerative disorders, including Alzheimer's disease and Huntington's disease. In these conditions, altered RyR expression and/or function can lead to chronic calcium overload in neurons, triggering apoptotic pathways and contributing to neuronal death. Consequently, pharmacological modulation of RyR channels represents a promising therapeutic strategy for these devastating diseases.

Quantitative Data Summary

The following tables summarize key quantitative parameters of neuronal RyRs, providing a valuable resource for computational modeling and experimental design.

Table 1: Electrophysiological Properties of Neuronal RyRs

| Parameter | RyR1 | RyR2 | RyR3 | Units | References |

| Single-Channel Conductance (K+) | ~750 | - | - | pS | |

| Single-Channel Conductance (Ca2+) | ~110 | - | - | pS | |

| Ca2+ Activation Range | µM | µM | µM | - | |

| Ca2+ Inhibition Range | mM | mM | mM | - | |

| Open Probability (Po) at activating [Ca2+] | ~1 (with ATP/caffeine) | - | Higher than RyR1/RyR2 | - |

Table 2: Regulation of Neuronal RyRs

| Regulator | Isoform(s) | Affinity (Kd) | Effect | References |

| Ca2+ (Activating site) | RyR1, RyR2, RyR3 | ~1 µM (RyR1) | Activation | |

| Ca2+ (Inhibiting site) | RyR1, RyR2, RyR3 | ~1 mM (RyR1) | Inhibition | |

| Calmodulin (Ca2+-free) | RyR1, RyR3 | - | Activation | |

| Calmodulin (Ca2+-bound) | RyR1, RyR2, RyR3 | 12.31 nM (RyR1), 8.62 nM (RyR2) | Inhibition | |

| Ryanodine (low concentration) | RyR1, RyR2, RyR3 | <10 nM | Locks in open state | |

| Ryanodine (high concentration) | RyR1, RyR2, RyR3 | >100 µM | Inhibition | |

| Caffeine | RyR1, RyR2, RyR3 | - | Sensitizes to Ca2+ | |

| Dantrolene | RyR1, RyR2, RyR3 | - | Inhibition |

Key Experimental Protocols

This section provides detailed methodologies for the investigation of RyR function in neurons.

Isolation of Neuronal Microsomes for RyR Studies

This protocol describes the enrichment of the endoplasmic reticulum fraction (microsomes) from neuronal tissue, which is essential for subsequent in vitro assays such as single-channel recordings and ligand binding studies.

Protocol:

-

Homogenization: Dissect and weigh the desired brain region (e.g., hippocampus) on ice. Homogenize the tissue in 10 volumes of ice-cold homogenization buffer (e.g., 0.32 M sucrose, 5 mM HEPES, pH 7.4, supplemented with protease and phosphatase inhibitor cocktails) using a Dounce homogenizer.

-

Differential Centrifugation:

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.

-

Carefully collect the supernatant and centrifuge it at 12,000 x g for 15 minutes at 4°C to pellet mitochondria.

-

Collect the resulting supernatant (post-mitochondrial fraction) and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.

-

-

Resuspension: Discard the supernatant and resuspend the microsomal pellet in a suitable buffer for downstream applications (e.g., a buffer compatible with single-channel recording or Western blotting).

Single-Channel Recording of Neuronal RyRs in Planar Lipid Bilayers

This technique allows for the direct measurement of the electrophysiological properties of individual RyR channels.

Protocol:

-

Bilayer Formation: Form a planar lipid bilayer (e.g., a mixture of phosphatidylethanolamine and phosphatidylcholine) across a small aperture in a partition separating two chambers (cis and trans).

-

Microsome Fusion: Add the purified neuronal microsomes to the cis chamber. The vesicles will fuse with the bilayer, incorporating RyR channels.

-

Recording: Apply a voltage across the bilayer and record the ionic current using a patch-clamp amplifier. The cis chamber represents the cytosolic side of the channel, and the trans chamber represents the ER lumen.

-

Data Analysis: Analyze the recordings to determine single-channel conductance, open and closed dwell times, and open probability in response to various ligands (e.g., Ca2+, ATP, caffeine, ryanodine) added to the cis chamber.

Live-Cell Calcium Imaging of Neuronal RyR Activity

This method enables the visualization of RyR-mediated calcium release in living neurons.

Protocol:

-

Cell Culture: Plate primary neurons or neuronal cell lines on glass-bottom dishes suitable for microscopy.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye such as Fura-2 AM or Fluo-4 AM. The AM ester form allows the dye to cross the cell membrane. Once inside the cell, esterases cleave the AM group, trapping the dye in the cytoplasm.

-

For Fluo-4 AM, a typical loading concentration is 1-5 µM in a physiological buffer (e.g., HBSS) for 30-60 minutes at 37°C.

-

-

Imaging: Mount the dish on an inverted fluorescence microscope equipped with a sensitive camera.

-

For Fluo-4, excite the dye at ~488 nm and collect the emission at ~520 nm.

-

For the ratiometric dye Fura-2, alternately excite the dye at 340 nm and 380 nm and collect the emission at ~510 nm. The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

-

-

Stimulation and Data Acquisition: Record baseline fluorescence and then stimulate the cells to induce RyR-mediated calcium release. This can be achieved by applying an RyR agonist like caffeine or by electrical stimulation to trigger CICR. Acquire images at a high frame rate to capture the rapid kinetics of calcium release.

Co-immunoprecipitation (Co-IP) to Identify RyR-Interacting Proteins

Co-IP is used to isolate RyR complexes and identify associated proteins.

Protocol:

-

Lysis: Lyse neuronal tissue or cultured neurons in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein-protein interactions.

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G-agarose or magnetic beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with a specific primary antibody against an RyR isoform overnight at 4°C.

-

Add fresh protein A/G beads and incubate for another 1-4 hours to capture the antibody-RyR complexes.

-

-

Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using an elution buffer (e.g., SDS-PAGE sample buffer).

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of novel binding partners.

Quantitative Western Blotting for Neuronal RyR Isoforms

This protocol allows for the determination of the relative expression levels of the different RyR isoforms in neuronal samples.

Protocol:

-

Protein Extraction: Extract total protein from neuronal tissue or cells using a suitable lysis buffer. Determine the protein concentration using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-50 µg) on a low-percentage (e.g., 3-8%) Tris-acetate polyacrylamide gel to resolve the large RyR proteins.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the RyR isoform of interest (e.g., anti-RyR1, anti-RyR2, or anti-RyR3) overnight at 4°C. Recommended antibody dilutions should be optimized, but a starting point is often 1:1000.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Quantification: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

Ryanodine receptors are indispensable components of the neuronal calcium signaling toolkit. Their intricate regulation and profound impact on neuronal function underscore their importance in both health and disease. The continued development and application of advanced experimental techniques, such as those outlined in this guide, will be crucial for unraveling the remaining mysteries of RyR function in the brain. A deeper understanding of the molecular mechanisms governing RyR activity will pave the way for the development of novel and targeted therapies for a range of neurological disorders. Future research should focus on isoform-specific functions and the role of RyRs in specific neuronal subpopulations to further refine our understanding of their contribution to the complexity of brain function.

References

The Emergence of RyRs Activator 1: A Novel Tool for Probing Calcium Spark Dynamics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The study of intracellular calcium (Ca²⁺) signaling is fundamental to understanding a vast array of physiological processes, from muscle contraction and neurotransmission to gene expression and cell death. A key elementary event in Ca²⁺ signaling is the "calcium spark," a localized, transient release of Ca²⁺ from the sarcoplasmic or endoplasmic reticulum through ryanodine receptors (RyRs). The frequency, amplitude, and duration of these sparks are tightly regulated and their dysregulation is implicated in numerous pathologies, including heart failure and muscular dystrophies. The development of precise pharmacological tools to modulate RyR activity is crucial for dissecting the molecular mechanisms of calcium spark generation and for the development of novel therapeutics. This technical guide focuses on a recently identified potent ryanodine receptor agonist, "RyRs activator 1" (also known as compound 7f), and its application as a research tool for the investigation of calcium sparks.

This compound: A Potent N-Phenylpyrazole-Based Modulator

This compound is a novel compound belonging to a series of N-phenylpyrazole derivatives containing a polysubstituted phenyl ring scaffold. Initially identified for its potent insecticidal properties targeting insect ryanodine receptors, its mechanism of action as a powerful RyR activator makes it a valuable tool for studying Ca²⁺ signaling in broader biological systems.

Mechanism of Action

This compound functions as a potent agonist of ryanodine receptors. While the precise binding site and allosteric modulation mechanisms are still under investigation, initial studies suggest that it stabilizes the open state of the RyR channel, leading to an increased probability of channel opening and subsequent Ca²⁺ release from intracellular stores. This sustained activation can be utilized to induce and study calcium sparks in a controlled manner. Molecular docking studies on insect RyRs suggest a potential binding pocket, though further research is needed to confirm the binding site and mechanism in mammalian RyR isoforms.

Quantitative Data on the Activity of this compound

The initial characterization of this compound (compound 7f) was performed in the context of its insecticidal activity. The following table summarizes the reported quantitative data, which underscores its high potency. While these data are from insect models, they provide a strong indication of the compound's efficacy as an RyR activator and a starting point for dose-ranging studies in mammalian systems.

| Bioassay Target | Compound | LC₅₀ (mg L⁻¹) |

| Oriental armyworm (Mythimna separata) | This compound (7f) | 8.83 x 10⁻² |

| Chlorantraniliprole (Positive Control) | 6.79 x 10⁻² | |

| Diamondback moth (Plutella xylostella) | This compound (7f) | 4.2 x 10⁻³ |

| Chlorantraniliprole (Positive Control) | 5.0 x 10⁻³ |

Table 1: Lethal Concentration (LC₅₀) of this compound (compound 7f) against two insect species. Lower LC₅₀ values indicate higher potency.

Further studies have demonstrated that related compounds in the same series can induce a significant increase in intracellular Ca²⁺ concentration in insect neurons, confirming their action on RyRs. Researchers using this compound in mammalian cells should perform dose-response experiments to determine the optimal concentration for inducing calcium sparks without causing excessive Ca²⁺ overload and cytotoxicity.

Experimental Protocols

The following are detailed methodologies adapted from the initial discovery of this compound and general practices for studying calcium sparks. These protocols provide a framework for utilizing this novel activator in your research.

Calcium Imaging in Cultured Cells to Assess RyR Activation